molecular formula C10H12BrNO2 B2726719 2-bromo-N-(2-ethoxyphenyl)acetamide CAS No. 349120-97-4

2-bromo-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2726719
CAS No.: 349120-97-4
M. Wt: 258.115
InChI Key: DZYMBHOWOKTSQN-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-ethoxyphenyl)acetamide is a brominated acetamide derivative featuring an ethoxy substituent at the ortho position of the phenyl ring. These compounds are typically synthesized via nucleophilic substitution or condensation reactions between bromoacetyl halides and substituted anilines . They serve as versatile intermediates in medicinal chemistry, particularly in the development of antimicrobial, antitrypanosomal, and antimycobacterial agents . The bromoacetamide moiety is reactive, enabling further functionalization, while the aryl substituents influence physical properties, reactivity, and biological activity.

Properties

IUPAC Name

2-bromo-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYMBHOWOKTSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethoxyphenyl)acetamide typically involves the bromination of N-(2-ethoxyphenyl)acetamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the desired position on the acetamide moiety.

Industrial Production Methods

Industrial production of 2-bromo-N-(2-ethoxyphenyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-(2-ethoxyphenyl)acetamide.

    Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of N-(2-ethoxyphenyl)acetamide derivatives with different substituents replacing the bromine atom.

    Reduction: N-(2-ethoxyphenyl)acetamide.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

Scientific Research Applications

2-Bromo-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents on the phenyl ring significantly impact melting points, solubility, and crystallinity:

Compound Substituent Melting Point (°C) Key Observations Reference
2-Bromo-N-(4-bromophenyl)acetamide 4-Bromo 148–150 High crystallinity; brown solid
2-Bromo-N-(2-chlorophenyl)acetamide 2-Chloro Not reported Synthesized in high yield (91%)
2-Bromo-N-(4-fluorophenyl)acetamide 4-Fluoro Not reported Colorless crystals; MW = 215.06
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide 2-Methoxy, 5-nitro 155–156 Pale orange crystal; high polarity
2-Bromo-N-(2-hydroxyphenyl)acetamide 2-Hydroxy Not reported Solubility challenges in polar solvents

Key Trends :

  • Electron-withdrawing groups (e.g., nitro, bromo) increase melting points due to enhanced intermolecular interactions .
  • Ortho substituents (e.g., 2-chloro, 2-hydroxy) may reduce solubility in non-polar solvents due to steric hindrance .

Spectroscopic Insights :

  • 1H NMR : The NH proton resonates at δ 10.51–10.55 ppm in DMSO-d6, while the methylene (CH2) group appears at δ 3.9–4.1 ppm .
  • 13C NMR : The carbonyl carbon (C=O) is observed at δ 163–165 ppm, with aryl carbons varying based on substituent electronic effects .

Structure-Activity Relationships :

  • Thiophene-containing analogs exhibit enhanced antimycobacterial activity due to improved membrane penetration .
  • Methoxy and acryloyl groups (e.g., in compound 7c) enhance kinase inhibition via π-π stacking interactions .

Crystallographic and Structural Insights

  • Hydrogen Bonding : In 2-bromoacetamides, C–H⋯Br and N–H⋯O interactions stabilize crystal lattices .
  • Substituent Effects : Para-substituted derivatives (e.g., 4-bromo) form more ordered crystals than ortho analogs due to reduced steric strain .

Biological Activity

2-Bromo-N-(2-ethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings related to its biological activity, including synthesis methods, biological assays, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 2-bromo-N-(2-ethoxyphenyl)acetamide typically involves the reaction of bromoacetyl bromide with 2-ethoxyaniline under basic conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Table 1: Characterization Data

CharacteristicValue
Molecular FormulaC10H12BrNO2
Molecular Weight244.11 g/mol
Melting Point76.8 °C
Yield87%

Biological Activity

The biological activity of 2-bromo-N-(2-ethoxyphenyl)acetamide has been explored through various studies focusing on its potential as a cholinesterase inhibitor and its anticancer properties.

Cholinesterase Inhibition

Research indicates that derivatives of bromoacetamides exhibit significant cholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) has been highlighted, suggesting a mechanism that could increase acetylcholine levels in the brain, thereby enhancing cognitive function.

Case Study:
A study conducted by researchers evaluated various bromoacetamide derivatives for their AChE inhibitory activities. The results showed that 2-bromo-N-(2-ethoxyphenyl)acetamide demonstrated a notable IC50 value, indicating its effectiveness as a potential therapeutic agent against Alzheimer's disease .

Anticancer Activity

In addition to its neuroprotective effects, 2-bromo-N-(2-ethoxyphenyl)acetamide has been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines.

Case Study:
In a study involving MCF-7 breast cancer cells, the compound exhibited cytotoxic effects with an IC50 value of approximately 25.72 μM. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in a dose-dependent manner .

The proposed mechanisms through which 2-bromo-N-(2-ethoxyphenyl)acetamide exerts its biological effects include:

  • Cholinesterase Inhibition: By inhibiting AChE, the compound prevents the breakdown of acetylcholine, enhancing neurotransmission.
  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

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